molecular formula C10H18N2O2 B8741933 (Oxan-2-yl)(piperazin-1-yl)methanone CAS No. 63074-09-9

(Oxan-2-yl)(piperazin-1-yl)methanone

Cat. No. B8741933
CAS RN: 63074-09-9
M. Wt: 198.26 g/mol
InChI Key: ADPFOTPXHLKBCM-UHFFFAOYSA-N
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Patent
US04112097

Procedure details

To prepare the compound of formula III, the 3,4-dihydro-2H-pyran-2 carboxylic acid sodium salt is hydrogenated to the tetrahydro-pyran-2-carboxylic acid. This compound converted to the acid chloride with oxalyl chloride and is then treated with N-benzyl piperazine. The resultant N-benzyl-N'-(tetrahydropyran-2-carbonyl)piperazine is hydrogenated to give N-(tetrahydro-pyran-2-carbonyl)piperazine. This compound is reacted with the known compound 4-amino-2-chloro-6,7-dimethoxyquinazoline to give the active drug 2-[4-(tetrahydro-pyran-2-carbonyl)piperazinyl]-4-amino-6,7-dimethoxyquinazoline.
[Compound]
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
N-benzyl-N'-(tetrahydropyran-2-carbonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na+].O1C=CCCC1C([O-])=O.O1CCCCC1C(O)=O.C(Cl)(=O)C(Cl)=O.C(N1CCNCC1)C1C=CC=CC=1.C([N:46]1[CH2:51][CH2:50][N:49]([C:52]([CH:54]2[CH2:59][CH2:58][CH2:57][CH2:56][O:55]2)=[O:53])[CH2:48][CH2:47]1)C1C=CC=CC=1>>[O:55]1[CH2:56][CH2:57][CH2:58][CH2:59][CH:54]1[C:52]([N:49]1[CH2:50][CH2:51][NH:46][CH2:47][CH2:48]1)=[O:53] |f:0.1|

Inputs

Step One
Name
formula III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].O1C(CCC=C1)C(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(CCCC1)C(=O)O
Step Four
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Seven
Name
N-benzyl-N'-(tetrahydropyran-2-carbonyl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(=O)C1OCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)C(=O)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.